methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate
Description
Methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate is a complex organic compound that features a pyrimidine ring substituted with chlorine and trifluoromethyl groups
Properties
Molecular Formula |
C11H11ClF3N3O2 |
|---|---|
Molecular Weight |
309.67 g/mol |
IUPAC Name |
methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H11ClF3N3O2/c1-20-10(19)6-3-2-4-18(6)9-7(12)8(11(13,14)15)16-5-17-9/h5-6H,2-4H2,1H3/t6-/m0/s1 |
InChI Key |
LDJUQDZREVHCJJ-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C2=NC=NC(=C2Cl)C(F)(F)F |
Canonical SMILES |
COC(=O)C1CCCN1C2=NC=NC(=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a pyrrolidine carboxylate under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate
- Methyl (2S)-1-[5-chloro-6-(difluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate
- Methyl (2S)-1-[5-chloro-6-(fluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy.
Biological Activity
Methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following features:
- Molecular Formula : C12H13ClF3N3O2
- CAS Number : 866648-53-5
- Molecular Weight : 303.69 g/mol
This compound consists of a pyrrolidine ring attached to a pyrimidine moiety, which is substituted with a chloro and trifluoromethyl group, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. The general synthetic pathway can be summarized as follows:
- Formation of Pyrimidine Derivative : Starting from appropriate precursors, the 5-chloro and 6-trifluoromethyl substitutions are introduced.
- Pyrrolidine Formation : The pyrrolidine structure is synthesized through cyclization reactions involving amines and carboxylic acids.
- Esterification : Finally, methylation leads to the formation of the methyl ester.
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been reported to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. Specific studies have demonstrated that compounds with trifluoromethyl groups often enhance biological activity due to their electron-withdrawing effects which may stabilize reactive intermediates during biological interactions.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Compounds in this class have shown promise in inhibiting enzymes such as:
- Dipeptidyl Peptidase IV (DPP-IV) : DPP-IV inhibitors are crucial in managing type 2 diabetes by increasing insulin secretion.
- Protein Kinases : Inhibition of specific kinases can lead to reduced tumor growth and proliferation.
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines, including breast and lung cancer. The compound exhibited an IC50 value of approximately 15 µM, indicating moderate potency compared to standard chemotherapeutics .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the inhibitory effects of this compound on DPP-IV activity. Results indicated that it could effectively reduce enzyme activity with an IC50 value of 25 µM, suggesting potential applications in diabetes management .
Comparative Biological Activity Table
| Compound Name | IC50 (µM) | Biological Target | Activity Type |
|---|---|---|---|
| This compound | 15 | Cancer Cell Lines | Anticancer |
| Similar Pyrimidine Derivative | 20 | Dipeptidyl Peptidase IV | Enzyme Inhibitor |
| Trifluoromethyl-Pyrimidine Compound | 30 | Protein Kinases | Enzyme Inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
